Coscinoquinol, (rel)-

Description

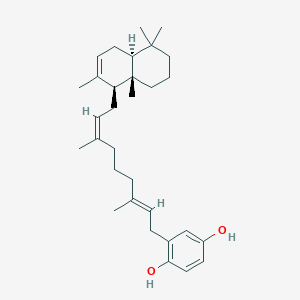

Structure

3D Structure

Properties

Molecular Formula |

C31H46O2 |

|---|---|

Molecular Weight |

450.7 g/mol |

IUPAC Name |

2-[(2E,7Z)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethylnona-2,7-dienyl]benzene-1,4-diol |

InChI |

InChI=1S/C31H46O2/c1-22(11-14-25-21-26(32)15-17-28(25)33)9-7-10-23(2)12-16-27-24(3)13-18-29-30(4,5)19-8-20-31(27,29)6/h11-13,15,17,21,27,29,32-33H,7-10,14,16,18-20H2,1-6H3/b22-11+,23-12-/t27-,29-,31+/m0/s1 |

InChI Key |

FBBXOWQBMFRXRO-MEVHTVKHSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1C/C=C(/C)\CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CC=C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)C)(C)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

The journey from a marine sponge to the pure, structurally defined compound of Coscinoquinol involves a multi-step process. This section outlines the initial sourcing from marine organisms and the subsequent laboratory procedures.

Source Organisms and Biogeographical Distribution Research

Coscinoquinol was first isolated from a marine sponge of the genus Coscinoderma. publish.csiro.au Specifically, the initial discovery was made from a Coscinoderma sp. collected from the Great Barrier Reef, Australia. publish.csiro.auresearchgate.net Sponges of the order Dictyoceratida, to which Coscinoderma belongs, are known producers of sesterterpenes. publish.csiro.au

Further research has identified Coscinoquinol and related compounds in other Coscinoderma species, including Coscinoderma mathewsi found in locations such as the Solomon Islands and the Red Sea. nih.govrsc.orgresearchgate.net The biogeographical distribution of Coscinoderma species is widespread, with various species reported from tropical regions, the Mediterranean Sea, and the Indo-Pacific. mdpi.compensoft.netkoreascience.krplos.org For instance, Coscinoderma sporadense has been recorded in the Mediterranean. pensoft.netplos.org The distribution extends to the north west of Western Australia, where Coscinoderma mathewsi has been documented. wamsi.org.au Studies on the Great Barrier Reef have also identified species like Coscinoderma nardorus. This wide distribution suggests potential for discovering novel analogs of Coscinoquinol from different geographical locations.

Chromatographic Purification Strategies and Techniques

The isolation of Coscinoquinol from the crude extract of the marine sponge involves a series of chromatographic techniques to separate it from a complex mixture of other metabolites. numberanalytics.comnih.gov The general workflow begins with the extraction of the freeze-dried sponge material using organic solvents, typically a mixture of methanol (B129727) and methylene (B1212753) chloride. nih.govnih.gov

This crude extract is then subjected to various chromatographic methods. cmfri.org.inalfa-chemistry.comslideshare.net Column chromatography is a fundamental step, often using silica (B1680970) gel as the stationary phase to perform initial fractionation based on polarity. cmfri.org.inalfa-chemistry.com Further purification is achieved through high-performance liquid chromatography (HPLC), a technique that offers higher resolution and is crucial for obtaining the pure compound. numberanalytics.comnih.gov Thin-layer chromatography (TLC) is also employed to monitor the separation process and identify fractions containing the target compound. cmfri.org.inalfa-chemistry.com

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once purified, the elucidation of Coscinoquinol's structure relies on a combination of sophisticated spectroscopic and spectrometric methods. publish.csiro.aunih.govflinders.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of Coscinoquinol. publish.csiro.au Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed. publish.csiro.auresearchgate.net

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. publish.csiro.au Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish the connectivity between protons, helping to piece together the fragments of the molecule. publish.csiro.au For instance, a correlation observed in the COSY spectrum between a methine proton and an olefinic proton was crucial in defining a specific double bond position within the molecule. publish.csiro.au The geometry of double bonds, such as the E geometry of the Δ¹² double bond, was determined by analyzing the relative ¹³C chemical shifts of allylic methyl and methylene groups. publish.csiro.au

Table 1: Selected ¹³C and ¹H NMR Data for Coscinoquinol

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (δ, mult., J in Hz) |

|---|---|---|

| C-12 | - | 5.13 |

| C-16 | 39.7 | - |

| C-25 | 16.2 | - |

| Aromatic CH | - | 6.67 (d, J 8.4) |

| Aromatic CH | - | 6.55 (dd, J 8.4, 3.0) |

| Aromatic CH | - | 6.60 (d, J 2.8) |

| Benzylic CH₂ | - | 3.31 (d, J 7.1) |

| Phenolic OH | - | 4.8 |

| Phenolic OH | - | 4.6 |

Data sourced from Alea et al., 1994. publish.csiro.au

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular formula of a compound. flinders.edu.au For Coscinoquinol, the mass spectrum showed a base peak with a measured mass-to-charge ratio (m/z) of 191.178. publish.csiro.au This was consistent with the calculated value for the molecular formula C₁₄H₂₃ (requires 191.180), indicating the loss of the side chain from the bicyclic terpenoid portion of the molecule. publish.csiro.au More recent studies on Coscinoderma species utilize liquid chromatography coupled with high-resolution mass spectrometry (LC-HRESIMS) for the rapid identification (dereplication) of known compounds like Coscinoquinol from crude extracts. nih.gov

While the initial report on Coscinoquinol elucidated its relative stereochemistry through NMR, determining the absolute stereochemistry often requires chiroptical methods such as circular dichroism (CD) spectroscopy. researchgate.net Although not explicitly detailed for Coscinoquinol in the initial publication, such techniques are standard practice for assigning the absolute configuration of chiral natural products. researchgate.net For example, the absolute stereochemistry of related marine natural products has been established using CD analysis. researchgate.net

Chemical Synthesis and Biosynthetic Pathway Elucidation

Synthetic Methodologies for Coscinoquinol, (rel)- and its Analogs

The intricate structure of coscinoquinol, (rel)- has presented a formidable challenge to synthetic chemists, spurring the development of innovative synthetic strategies.

Total Synthesis Approaches and Strategies

While a specific total synthesis of coscinoquinol, (rel)- is not extensively detailed in the provided search results, the synthesis of related meroterpenoids provides insight into potential strategies. The total synthesis of complex natural products like morphine, for instance, often involves numerous steps and seeks to achieve not only the final product but also to prove its proposed structure. wikipedia.org Approaches to similar molecules, such as other marine-derived meroterpenes, have utilized biomimetic strategies, including intramolecular Diels-Alder reactions to construct key carbocyclic cores. semanticscholar.org The synthesis of other complex molecules has also been a driving force for the development of new chemical reactions. caltech.edu A successful total synthesis of coscinoquinol would likely involve a multi-step sequence, potentially employing cycloaddition reactions to form the fused ring system and careful control of stereochemistry.

Stereoselective and Stereocontrolled Synthesis Routes

The development of stereoselective and stereocontrolled synthetic routes is paramount for the synthesis of complex, optically active molecules like coscinoquinol, (rel)-. rsc.orguzh.chrsc.org Research in this area focuses on the controlled transfer of chirality from a starting material or catalyst to the final product. uzh.ch For instance, the stereoselective synthesis of quinolizidine (B1214090) (–)-217A was achieved using a combination of a dithiane coupling reaction and an organocatalytic aza-conjugate addition, allowing for the efficient and diastereoselective construction of the piperidine (B6355638) ring system. chemistryviews.org Similarly, photoinitiated thiol-ene coupling reactions have been employed for the stereoselective synthesis of carbon-sulfur-bridged glycomimetics, demonstrating high efficacy and diastereoselectivity. mdpi.com Such methodologies could be adapted for the stereocontrolled construction of the chiral centers present in the coscinoquinol, (rel)- framework.

Preparation of Structural Analogs for Structure-Activity Relationship Studies

The synthesis of structural analogs is crucial for understanding the relationship between a molecule's structure and its biological activity (SAR). nih.govresearchgate.netcollaborativedrug.com By systematically modifying different parts of the coscinoquinol, (rel)- structure, researchers can identify the key pharmacophores responsible for its cytotoxic effects. For example, SAR studies on synthetic analogs of other marine natural products have shown that biological activity can be dependent on factors such as the length of a side chain and the substitution pattern on a quinone ring. nih.gov The synthesis of various analogs of isoquinoline, for instance, led to the discovery of a compound with enhanced antitumor activity. nih.gov For coscinoquinol, (rel)-, analogs could be prepared to investigate the importance of the hydroquinone (B1673460) moiety, the stereochemistry of the ring junctions, and the nature of the sesterterpenoid tail. These studies are essential for the design of new, more potent, and selective anticancer agents. nih.govsemanticscholar.org

Biosynthetic Investigations of Coscinoquinol, (rel)-

Understanding the biosynthetic pathway of coscinoquinol, (rel)- can provide valuable insights for its synthesis and the discovery of new related compounds.

Proposed Biogenetic Pathways (e.g., Mixed Polyketide-Isoprenoid)

Coscinoquinol, (rel)- is a meroterpenoid, a class of natural products of mixed biosynthetic origin. researchgate.net It is proposed that these compounds arise from a combination of the polyketide and terpenoid pathways. researchgate.net The sesterterpenoid portion of coscinoquinol is derived from the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). rsc.orgnih.gov The hydroquinone moiety is likely of polyketide origin. The biosynthesis is thought to involve the alkylation of a polyketide-derived aromatic nucleus with the sesterterpenoid precursor. researchgate.net The co-isolation of related compounds, such as the coscinosulfates, from the same sponge suggests a common biosynthetic origin and late-stage diversification of the chemical scaffold. nih.gov

Enzymatic Mechanisms and Precursor Incorporations

The biosynthesis of terpenoids is catalyzed by a suite of enzymes, including terpene synthases and cyclases, which control the intricate cyclization cascades of linear isoprenoid precursors. ebi.ac.uk The formation of the complex ring system of coscinoquinol, (rel)- is undoubtedly governed by specific enzymes that orchestrate the folding and cyclization of the sesterterpenoid chain. nih.govnih.gov Investigating these enzymatic mechanisms often involves a variety of techniques, including kinetic analyses, site-directed mutagenesis, and structural studies of enzyme-substrate complexes. ubc.ca

Precursor incorporation studies, using isotopically labeled precursors, are a powerful tool to elucidate biosynthetic pathways. rsc.org By feeding a producing organism with labeled acetate, mevalonate, or other potential precursors, and then analyzing the labeling pattern in the final natural product, the biosynthetic origin of different parts of the molecule can be determined. While specific precursor incorporation studies for coscinoquinol, (rel)- were not found in the search results, this methodology has been successfully applied to other meroterpenoids, confirming their mixed polyketide-isoprenoid origin. researchgate.net Such studies would be invaluable in definitively establishing the biosynthetic route to coscinoquinol, (rel)- and identifying the key enzymatic steps involved.

Interactive Data Table: Cytotoxicity of Coscinoquinol, (rel)- and Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Coscinoquinol, (rel)- | P-388 | Cytotoxic | 0.25 µg/mL | mdpi.com |

| A-549 | Cytotoxic | 0.5 µg/mL | mdpi.com | |

| HT-29 | Cytotoxic | 0.25 µg/mL | mdpi.com | |

| CV-1 | Cytotoxic | 0.5 µg/mL | mdpi.com | |

| K562 | Cytotoxic | 8 | semanticscholar.org | |

| 12E-Coscinoquinol | K562 | Cytotoxic | 8 | nih.gov |

| Halisulfate-1 | - | Na+/K+-ATPase Inhibitor | 5 | nih.gov |

Role of Symbiotic Microorganisms in Natural Production

The biosynthesis of complex natural products in marine invertebrates, particularly sponges, is often not the work of the host organism alone. A growing body of evidence points towards a crucial, and in many cases primary, role for symbiotic microorganisms in the production of these bioactive compounds. While direct experimental proof for the microbial production of Coscinoquinol is still forthcoming, the context of sesterterpenoid biosynthesis in sponges strongly suggests the involvement of their microbial partners.

It is widely accepted that a significant portion of the chemical diversity attributed to marine sponges is actually generated by the vast and complex microbial communities they host. rsc.org These symbionts, which can include bacteria, archaea, and fungi, can constitute a substantial fraction of the sponge's biomass. The intimate and long-standing nature of these sponge-microbe associations has led to the evolution of cooperative metabolic pathways, where the microbial symbiont produces secondary metabolites that may benefit the host, for instance, by providing chemical defense. mdpi.com

The production of other sesterterpenoids has been linked to sponge-associated microbes, reinforcing the hypothesis of a microbial origin for Coscinoquinol. rsc.orgmdpi.com For example, research into the biosynthesis of other complex polyketides and terpenes in sponges has successfully identified the genetic pathways responsible for their production within the genomes of uncultivated bacterial symbionts. nih.gov These studies often employ metagenomic analysis of the sponge holobiont (the sponge and its associated microbial community) to identify biosynthetic gene clusters that are characteristic of microbial secondary metabolism.

In the case of sponges from the genera Coscinoderma and Dysidea, from which Coscinoquinol has been isolated, various studies have documented their rich and diverse associated microbial communities. nih.govresearchgate.net While these studies have successfully isolated and identified numerous bacterial strains, definitively linking a specific symbiont to the production of Coscinoquinol remains a significant scientific challenge. This is largely due to the difficulty in cultivating the majority of sponge-associated microorganisms under standard laboratory conditions. rsc.org Many of these symbionts appear to be highly adapted to the specific chemical and physical environment within the sponge and may depend on host-derived precursors for their metabolic activities. mdpi.com

Therefore, the prevailing hypothesis is that Coscinoquinol is likely synthesized by a symbiotic microorganism residing within the sponge host, or through a collaborative effort between the sponge and its symbionts. Future research, likely involving advanced metagenomic sequencing and single-cell genomic techniques, will be necessary to identify the specific microbial producer of Coscinoquinol and to elucidate its complete biosynthetic pathway.

Table 1: Examples of Sponge Genera Known to Produce Sesterterpenoids and Their Associated Bacterial Symbionts

| Sponge Genus | Associated Bacterial Phyla/Genera | Reference |

| Coscinoderma | Actinobacteria, Proteobacteria | mdpi.com |

| Dysidea | Cyanobacteria, Proteobacteria, Actinobacteria, Trichoderma sp. (fungus) | semanticscholar.org |

| Spongia | Gammaproteobacteria, Alphaproteobacteria, Actinobacteria, Cytophagia | nih.gov |

| Hyrtios | Pseudomonas | researchgate.net |

Investigation of Biological Activities in Preclinical Models

In Vitro Cytotoxicity and Antiproliferative Activity Research

Coscinoquinol belongs to a large class of sesquiterpene quinones and hydroquinones isolated from marine sponges, which have garnered significant attention for their cytotoxic and antiproliferative properties. mdpi.com These compounds are often explored as potential starting points for the development of new antitumor agents. mdpi.com

Studies have demonstrated the cytotoxic potential of coscinoquinols against specific cancer cell lines. nih.gov In an evaluation of compounds isolated from a sponge of the genus Coscinoderma, two variants, coscinoquinol 1 and coscinoquinol 2, exhibited potent inhibitory activity against the K562 human chronic myelogenous leukemia cell line. nih.gov Both compounds showed a lethal concentration 50 (LC50) value of 8 µM. nih.gov This indicated a more potent inhibition than the conventional chemotherapeutic agent doxorubicin (B1662922), which had an LC50 value of 13.0 µM in the same study. nih.gov

While specific data on Coscinoquinol's activity against HepG2, MCF-7, and Caco-2 cell lines is not extensively detailed in the provided research, the broader family of sesquiterpene quinones has been tested against a variety of cancer cell lines, including those affecting the colon and liver. mdpi.comnih.gov For instance, other related compounds have shown activity against HepG2 human hepatocarcinoma cells and Caco-2 human colon adenocarcinoma cells. nih.govjapsonline.com

Table 1: In Vitro Cytotoxicity of Coscinoquinols Against K562 Cancer Cell Line Data sourced from Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012). nih.gov

| Compound | Cell Line | LC50 Value (µM) |

|---|---|---|

| Coscinoquinol 1 | K562 (Human Chronic Myelogenous Leukemia) | 8.0 |

| Coscinoquinol 2 | K562 (Human Chronic Myelogenous Leukemia) | 8.0 |

| Doxorubicin (Reference) | K562 (Human Chronic Myelogenous Leukemia) | 13.0 |

The mechanism of action for many sesquiterpene quinones involves the inhibition of cellular growth and the induction of apoptosis (programmed cell death). mdpi.com While direct studies detailing the specific apoptotic pathways triggered by Coscinoquinol are limited, research on closely related compounds provides insight. mdpi.com For example, ilimaquinone, another marine sesquiterpenoid, has been shown to cause an arrest in the G1 phase of the cell cycle, which subsequently leads to an increase in apoptosis. mdpi.com Apoptosis induction is a key mechanism for anti-leukemic compounds. ctcusp.org The process often involves the activation of caspases and subsequent DNA fragmentation. nih.govnih.gov Studies on other natural compounds have shown that they can induce apoptosis in various cancer cells, highlighting this as a common and significant anticancer mechanism. nih.gov

Activity Against Diverse Cancer Cell Lines (e.g., K562, HepG2, MCF-7, Caco-2)

Antimicrobial Activity Studies

Coscinoquinols are among several compounds derived from marine sponges that have been reported to possess antimicrobial activities. researchgate.netnih.gov The broader class of sesquiterpene quinones is recognized for these properties. mdpi.com

General antibacterial activity has been attributed to the class of compounds to which Coscinoquinol belongs. researchgate.netnih.gov Sponges of the family Spongiidae, from which coscinoquinols have been isolated, are known to produce metabolites with antibacterial effects. nih.gov While broad antibacterial activity is noted, specific efficacy data for Coscinoquinol against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) is not specified in the available research. The search for new antibacterial agents from natural sources is driven by the increasing prevalence of antibiotic-resistant bacteria like MRSA. nih.govmdpi.com

The potential for antifungal activity is also recognized for compounds isolated from the marine sponge family that produces Coscinoquinol. researchgate.netnih.gov However, detailed studies focusing specifically on the antifungal efficacy of Coscinoquinol against particular fungal strains were not found in the provided search results. The investigation of natural products for antifungal properties is an active area of research to find alternatives to existing treatments. nih.govnih.goviranjd.ir

Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, MRSA)

Anti-inflammatory Modulatory Effects

Coscinoquinol and related compounds have been investigated for their potential to modulate inflammatory responses. researchgate.netresearchgate.net Research suggests that these compounds may exert anti-inflammatory and anti-oxidative effects. researchgate.net Studies on compounds from the same source as Coscinoquinol have shown they can counteract the activation of nuclear factor-κB (NF-κB) and ameliorate downstream inflammatory cytokines like tumor necrosis factor-α (TNF-α). researchgate.net The anti-inflammatory effects of natural compounds are often linked to their ability to inhibit pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.govfrontiersin.org This modulatory activity is considered a valuable therapeutic property for a range of diseases characterized by chronic inflammation. mdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)

Coscinoquinol and its related compounds have demonstrated the ability to inhibit key pro-inflammatory mediators. The inflammatory process involves the production of signaling molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govmedsci.org Excessive production of NO is a hallmark of both acute and chronic inflammation, while PGE2 is a key mediator in the pathophysiology of inflammation, pain, and fever. researchgate.netdomaintherapeutics.com

Compounds derived from the Coscinoderma sponge have been shown to inhibit the production of both NO and PGE2. researchgate.net Specifically, a related compound, coscinolactam D, was noted for its considerable anti-inflammatory effects, which were attributed to its capacity to decrease the production of PGE2 and NO. researchgate.net Furthermore, a suvanine aldehyde derivative, a class to which Coscinoquinol belongs, was found to inhibit the expression of iNOS with a half-maximal inhibitory concentration (IC50) value of 7.3 μM. researchgate.net This suggests that a primary mechanism of the anti-inflammatory action of Coscinoquinol involves the downregulation of these critical inflammatory molecules.

Table 1: Inhibition of Pro-inflammatory Mediators by Related Compounds

| Compound/Derivative | Target Mediator/Enzyme | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Coscinolactam D | PGE2 and NO | Inhibition of production | Not specified | researchgate.net |

Modulation of Cellular Inflammatory Pathways (e.g., PMA-induced inflammation)

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of protein kinase C (PKC), a key signaling molecule in many inflammatory pathways. nih.gov Topical application of PMA induces an acute inflammatory response characterized by edema, and the local secretion of pro-inflammatory cytokines and chemokines. nih.gov Coscinoquinols have been specifically reported to possess inhibitory activity against PMA-induced inflammation, indicating their ability to interfere with PKC-mediated inflammatory signaling cascades. researchgate.net

Enzyme and Protein Target Inhibition Profiling

Coscinoquinol, (rel)- and its analogs have been evaluated against a panel of enzymes and proteins, revealing a distinct inhibition profile that helps to explain their biological activities. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, crucial for the synthesis of DNA, RNA, and proteins. researchgate.netplos.org Its inhibition is a key therapeutic strategy for cancer and infectious diseases. vietnamjournal.ru The structure of Coscinoquinol has been featured in literature discussing potential DHFR inhibitors from marine sponges. researchgate.net However, specific data, such as IC50 values detailing the direct inhibitory activity of Coscinoquinol, (rel)- against DHFR, are not prominently reported in the reviewed scientific literature.

Isocitrate Lyase Inhibition

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, particularly during persistent infection. nih.govnih.gov This makes ICL an attractive target for the development of new anti-infective agents. nih.gov Coscinoquinols have been reported to be inhibitors of isocitrate lyase. researchgate.net A related compound, halisulfate 1, is noted as a potent ICL inhibitor, underscoring the potential of this structural class of compounds to target this key pathogenic enzyme. researchgate.net

Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) enzymes are central to the inflammatory process as they catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.gov Coscinoquinols have been identified as having inhibitory activity against phospholipase A2, which is consistent with their observed anti-inflammatory properties. researchgate.net This inhibition directly upstream of the eicosanoid cascade represents a significant mechanism for controlling inflammation.

Protein Phosphatase Inhibition (e.g., CDC25A, PTP1B)

Protein phosphatases are crucial regulators of signal transduction pathways. Cell division cycle 25 (CDC25) phosphatases are key activators of cyclin-dependent kinases that drive cell cycle progression, making them targets for anticancer therapies. mdpi.com Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways and is a target for diabetes and obesity treatments. nih.govscientificarchives.com

The Coscinoquinol family has been reported to inhibit phosphatases. researchgate.net Notably, the related compound coscinosulfate demonstrates significant inhibitory activity against CDC25A phosphatase. researchgate.netresearchgate.net While specific data for Coscinoquinol against PTP1B is not detailed, the activity of related compounds against other phosphatases highlights this as a potential area of bioactivity for the Coscinoquinol scaffold.

Table 2: Summary of Enzyme and Protein Target Inhibition by Coscinoquinol and Related Compounds

| Compound Class/Specific Compound | Enzyme/Protein Target | Observed Activity | IC50 Value | Source |

|---|---|---|---|---|

| Coscinoquinols | PMA-induced inflammation | Inhibition | Not specified | researchgate.net |

| Coscinoquinols | Isocitrate Lyase | Inhibition | Not specified | researchgate.net |

| Coscinoquinols | Phospholipase A2 | Inhibition | Not specified | researchgate.net |

| Coscinoquinols | Phosphatase | Inhibition | Not specified | researchgate.net |

Na+/K+-ATPase Inhibitory Activity

(rel)-Coscinoquinol has demonstrated inhibitory activity against Na+/K+-ATPase. ebi.ac.uk This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across the plasma membrane of animal cells. nih.gov Its inhibition can lead to a cascade of cellular events, including alterations in ion balance and cell volume. nih.gov

Research has shown that compounds isolated from the marine sponge Coscinoderma sp., including (rel)-Coscinoquinol, exhibit inhibitory effects on Na+/K+-ATPase. ebi.ac.uk The inhibition of this enzyme is a known mechanism of action for certain therapeutic agents and toxins. nih.govbohrium.com Further studies are needed to fully elucidate the specific mechanism and significance of Na+/K+-ATPase inhibition by (rel)-Coscinoquinol.

Serine Protease Inhibition

(rel)-Coscinoquinol has been identified as an inhibitor of serine proteases. researchgate.net Serine proteases are a large family of enzymes that play critical roles in a wide array of physiological processes, including digestion, blood coagulation, and inflammation. nih.govmdpi.com The dysregulation of these proteases is implicated in various pathological conditions. nih.gov

The inhibitory action of (rel)-Coscinoquinol on serine proteases suggests its potential to modulate processes governed by these enzymes. researchgate.net The specific types of serine proteases inhibited by (rel)-Coscinoquinol and the potency of this inhibition are areas for further investigation to understand its potential therapeutic applications.

Topoisomerase II Inhibition

Studies have indicated that extracts from sponges containing compounds like (rel)-Coscinoquinol can inhibit DNA topoisomerase II. researchgate.net Topoisomerase II enzymes are vital for managing the topological state of DNA during replication, transcription, and chromosome segregation. wikipedia.orgca.gov By creating transient double-strand breaks in the DNA, they allow for the passage of another DNA segment, thereby resolving knots and tangles. ca.gov

Inhibitors of topoisomerase II can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from functioning. wikipedia.orgnih.gov The inhibition of topoisomerase II is a key mechanism for several anticancer drugs. nih.govdrugbank.com The specific nature of topoisomerase II inhibition by (rel)-Coscinoquinol warrants more detailed study.

Glutathione (B108866) Reductase Inhibition

While direct studies on (rel)-Coscinoquinol's effect on glutathione reductase are not extensively detailed in the provided results, the broader context of natural product research often includes screening for such activities. Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG). scbt.comnih.gov Inhibition of this enzyme can lead to an accumulation of oxidative stress, which can have significant cellular consequences. nih.govwikipedia.org Some natural compounds, like certain flavonoids, have been shown to inhibit glutathione reductase. wikipedia.orgmdpi.com Further research would be necessary to specifically determine and quantify the glutathione reductase inhibitory activity of (rel)-Coscinoquinol.

Sortase A (SrtA) Inhibition

(rel)-Coscinoquinol has been shown to possess inhibitory activity against Sortase A (SrtA). ebi.ac.uk SrtA is a transpeptidase found in Gram-positive bacteria that anchors surface proteins, many of which are virulence factors, to the cell wall. mdpi.commdpi.com By inhibiting SrtA, the display of these virulence factors on the bacterial surface can be prevented, which can hinder the ability of the bacteria to establish an infection. mdpi.commdpi.com This makes SrtA an attractive target for the development of anti-virulence agents. researchgate.netnih.gov

The inhibitory activity of (rel)-Coscinoquinol against SrtA was observed in a study of sesterterpenes isolated from the tropical sponge Coscinoderma sp.. ebi.ac.uk This finding suggests that (rel)-Coscinoquinol could be a lead compound for developing new strategies to combat infections caused by Gram-positive bacteria. ebi.ac.uk

Table 1: Sortase A Inhibitory Activity of (rel)-Coscinoquinol

| Compound | Source Organism | Target Enzyme | Observed Activity | Reference |

|---|

Other Biological Activities in Research Models (e.g., Antifeedant, Immunosuppressive)

In addition to the specific enzyme inhibitions detailed above, (rel)-Coscinoquinol and related sesterterpenoids have been investigated for other biological activities.

Antifeedant Activity: Sesterterpenoids, the class of compounds to which (rel)-Coscinoquinol belongs, have been noted for their potent antifeedant properties, suggesting a role in chemical defense for the producing organisms. rsc.org Antifeedant compounds deter feeding by insects and other herbivores. nih.govnih.gov While direct antifeedant testing results for (rel)-Coscinoquinol were not found, its structural relatives from marine sponges have shown such activity. researchgate.net

Immunosuppressive Activity: The broader family of sesterterpenoids has also been explored for immunosuppressive effects. rsc.org Some related compounds have been found to inhibit key components of immune signaling pathways. nih.govresearchgate.net Although specific data on the immunosuppressive activity of (rel)-Coscinoquinol is not detailed, this remains a potential area of interest given the activities of similar molecules. rsc.orgrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets and Binding Interactions

Research has identified that the biological effects of Coscinoquinol are mediated through its interaction with several key intracellular enzymes. These interactions are fundamental to its cytotoxic and other reported bioactivities. The primary molecular targets identified are enzymes critical for cell proliferation, DNA topology, and cellular defense against oxidative stress. researchgate.netnih.gov

Specific receptor binding studies for Coscinoquinol, in the context of cell-surface or nuclear receptors, are not extensively documented in the current scientific literature. Instead, its "receptor" interactions are characterized by its binding to the active sites of various enzymes, which function as its molecular targets. The affinity and specificity of Coscinoquinol for these enzymatic targets are typically quantified by functional assays that measure the concentration required to inhibit enzyme activity by 50% (IC₅₀).

Coscinoquinol has been demonstrated to be an inhibitor of several crucial enzymes, indicating direct or allosteric interactions with their active sites. researchgate.netnih.gov Its inhibitory profile highlights its role as a multi-target agent.

Key enzymatic targets include:

Dihydrofolate Reductase (DHFR): An essential enzyme in the folate metabolic pathway required for the synthesis of nucleic acids and amino acids. researchgate.net Inhibition of DHFR disrupts DNA synthesis, leading to cell growth inhibition.

Topoisomerase II (TOPO II): An enzyme that alters the topology of DNA, essential for managing DNA supercoils during replication and transcription. nih.govwikipedia.org Inhibition of TOPO II leads to DNA damage and can trigger cell cycle arrest and apoptosis. nih.gov

Glutathione (B108866) Reductase: An enzyme that reduces glutathione disulfide (GSSG) to the sulfhydryl form (GSH), which is a critical molecule in resisting oxidative stress.

CDC25 Phosphatases: A family of dual-specificity phosphatases that activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphates, thereby driving cell cycle progression. nih.govnih.gov Inhibition of CDC25 phosphatases is a known strategy to induce cell cycle arrest. nih.gov

Molecular docking studies on structurally related compounds suggest that binding to enzyme active sites, such as that of DHFR, is stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues. researchgate.net

Table 1: Enzyme Inhibitory Activity of Coscinoquinol This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of Coscinoquinol against various enzymatic targets.

| Enzymatic Target | IC₅₀ (µg/mL) | Function of Target |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | 2.5 | Folate metabolism and DNA synthesis |

| Topoisomerase II (TOPO II) | 0.5 | DNA topology regulation |

| Glutathione Reductase | 15.0 | Oxidative stress defense |

| CDC25A Phosphatase | 3.0* | Cell cycle regulation (CDK activation) |

\Value reported for Coscinosulfate, a structurally related compound from the same sponge, indicating a likely mechanism for the Coscinoquinol family. nih.gov*

Receptor Binding Studies

Perturbation of Intracellular Signaling Pathways (e.g., MAPK pathway activation)

While direct studies detailing the effects of Coscinoquinol on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway are limited, its known molecular targets suggest a potential for indirect influence. The MAPK pathway is a critical cascade that regulates cell proliferation, differentiation, and apoptosis. nih.govkegg.jp

CDC25 phosphatases, which are inhibited by the Coscinoquinol family of compounds, are known to be regulated by and participate in signaling cascades that cross-talk with the MAPK pathway. nih.govresearchgate.net For instance, the activity of CDC25A is linked to the Ras-Raf-MAPK signaling axis. nih.gov By inhibiting CDC25, Coscinoquinol could potentially modulate the downstream consequences of MAPK signaling, particularly those related to cell cycle control. However, further research is required to fully elucidate the direct or indirect effects of Coscinoquinol on this and other intracellular signaling pathways.

Induction of Specific Cellular Processes (e.g., Reactive Oxygen Species Generation, Cell Cycle Arrest)

The enzymatic inhibition caused by Coscinoquinol translates into the disruption of key cellular processes, most notably cytotoxicity and cell cycle arrest.

Coscinoquinol exhibits potent cytotoxic activity against a range of human cancer cell lines. ebi.ac.uk This cellular process is a direct consequence of the inhibition of essential enzymes like DHFR and TOPO II, which are critical for the survival and proliferation of rapidly dividing cancer cells.

A primary mechanism contributing to its cytotoxic effects is the induction of cell cycle arrest . By inhibiting CDC25 phosphatases, Coscinoquinol prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cells to transition through checkpoints, particularly from the G1 to S phase and G2 to M phase. nih.govmdpi.com This blockade halts cell division, which can ultimately lead to programmed cell death (apoptosis). nih.govnih.govmdpi.com The inhibition of topoisomerase II also contributes to G2/M arrest by causing DNA damage that activates cellular checkpoints. nih.govhaematologica.org

Currently, there is no direct evidence in the reviewed literature to suggest that Coscinoquinol's mechanism of action involves the significant generation of reactive oxygen species (ROS) . While ROS generation is a known mechanism for some anticancer agents, the primary activities of Coscinoquinol appear to be centered on enzymatic inhibition leading to disruptions in DNA synthesis and cell cycle progression. nih.govnih.govmdpi.com

Table 2: Cytotoxic Activity of Coscinoquinol This table displays the half-maximal inhibitory concentrations (IC₅₀) of Coscinoquinol against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| P-388 | Murine Leukemia | 0.25 |

| A-549 | Human Lung Carcinoma | 0.5 |

| HT-29 | Human Colon Adenocarcinoma | 0.25 |

| CV-1 | Monkey Kidney Fibroblast | 0.5 |

Structure-Activity Relationship (SAR) Studies and Chemogenomics

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. ashp.orgcreative-proteomics.com For the family of sesterterpenoids that includes Coscinoquinol, significant SAR has been noted, indicating that specific structural features are crucial for their potent bioactivities. ebi.ac.ukresearchgate.netnih.gov

Chemogenomics, which systematically studies the effect of small molecules on a genome-wide scale, would further elucidate the target profile of Coscinoquinol. While comprehensive chemogenomic data is not yet available, the existing SAR studies provide valuable insights into the pharmacophore of this class of compounds.

The biological potency of Coscinoquinol is intrinsically linked to its unique hybrid structure, which consists of a sesterterpene core fused to a hydroquinone (B1673460) moiety. This combination appears essential for its interaction with multiple enzyme targets.

Key correlations between structural features and potency include:

The Hydroquinone Ring: This feature is common in many enzyme inhibitors and is likely crucial for binding interactions within the active sites of targets like DHFR and TOPO II.

The Sesterterpenoid Tail: The long, lipophilic terpenoid chain influences the compound's ability to traverse cell membranes and contributes to hydrophobic interactions within target binding pockets.

Stereoisomerism: The spatial arrangement of atoms can dramatically affect biological activity. solubilityofthings.comnih.gov Studies on isomers of related compounds have shown that subtle changes in stereochemistry can lead to significant differences in potency, highlighting the specific conformational requirements for effective target binding. rsc.orgnih.gov For example, different isomers of Coscinoquinol have been isolated, and variations in their reported activities underscore the importance of the precise three-dimensional structure for optimal biological effect. researchgate.net

These SAR insights are critical for the design of future analogs with potentially improved potency and selectivity.

Structural Analogs and Derivatives Research

Design and Synthesis of Coscinoquinol, (rel)- Analogs

The intricate structure of Coscinoquinol, (rel)-, featuring a bicyclic terpenoid moiety linked to a hydroquinone (B1673460) ring, presents a compelling challenge and a rich platform for synthetic chemists. The design of its analogs is often guided by the goal of improving biological efficacy, enhancing metabolic stability, or elucidating the pharmacophore—the essential structural features required for activity.

Research in this area has explored modifications at various positions of the Coscinoquinol, (rel)- scaffold. Synthetic strategies often involve the coupling of a functionalized terpenoid precursor with a hydroquinone or quinone derivative. For instance, the synthesis of analogs might involve altering the length and saturation of the prenyl side chain, modifying the substitution pattern on the hydroquinone ring, or introducing different functional groups to probe specific interactions with biological targets. nih.gov The enantioselective synthesis of key intermediates, such as γ-cyclohomocitral, has been a critical step in constructing the characteristic monocyclofarnesane terpenoid core of Coscinoquinol-related compounds. researchgate.net

Naturally Occurring Derivatives and Related Sesterterpenoids

Coscinoquinol, (rel)- is not an isolated chemical entity but part of a broader family of sesterterpenoids found predominantly in marine organisms, particularly sponges of the genus Coscinoderma. ebi.ac.ukpublish.csiro.au These sponges have proven to be a prolific source of structurally diverse sesterterpenoids, including compounds closely related to Coscinoquinol, (rel)-.

One notable naturally occurring analog is the 12E-isomer of coscinoquinol, which was isolated from the same sponge, Coscinoderma sp. nih.gov Other related compounds include the halisulfates and suvanines, which share the pentaprenyl hydroquinone skeleton but differ in their functionalization, such as the presence of sulfate (B86663) esters or furan (B31954) moieties. ebi.ac.uk The co-occurrence of these varied structures within the same organism suggests a common biosynthetic origin, likely from geranylfarnesyl pyrophosphate. nih.gov The diversity of these natural derivatives provides a valuable library for understanding the structural nuances that govern biological activity.

Comparative Biological Activity Profiling of Analogs

A significant driver for the synthesis and isolation of Coscinoquinol, (rel)- analogs is the prospect of discovering compounds with enhanced or novel biological activities. Comparative profiling of these analogs against various biological targets has revealed important structure-activity relationships.

For example, Coscinoquinol, (rel)- and its 12E-isomer have demonstrated potent cytotoxic activity against the K562 human chronic myelogenous leukemia cell line, with IC50 values of 8 µM, which is more potent than the conventional chemotherapy drug doxorubicin (B1662922) in the same assay. nih.govmdpi.com In contrast, related halisulfates that possess hydroquinone and furan moieties were found to be inactive, highlighting the importance of the specific structural features of the coscinoquinols for this cytotoxic effect. mdpi.com

Furthermore, other related sesterterpenoids from Coscinoderma sp. have shown inhibitory activities against enzymes such as isocitrate lyase, sortase A, and Na+/K+-ATPase. ebi.ac.uk The varying degrees of activity across this panel of related compounds underscore the subtle yet critical role of different functional groups and stereochemistry in determining the biological and pharmacological profiles of these molecules. mdpi.comresearchgate.net

Derivation of Mechanistic Insights from Analog Structure-Activity Profiles

The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a framework for understanding how a molecule's chemical structure translates into its biological function. researchgate.netcollaborativedrug.com By systematically altering the structure of Coscinoquinol, (rel)- and observing the corresponding changes in biological activity, researchers can infer which parts of the molecule are crucial for its effects.

Advanced Analytical Techniques for Characterization and Quantification

High-Resolution Mass Spectrometry for Metabolomic Profiling of Producing Organisms

Metabolomics, the comprehensive study of small molecules within a biological system, is crucial for identifying natural products like Coscinoquinol from their source organisms, primarily marine sponges of the genus Coscinoderma. metabolon.com High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this process, offering unparalleled precision in mass measurement. labmanager.com This technique allows for the determination of the elemental composition of a molecule from its exact mass, which is critical for identifying known compounds and proposing structures for new ones. uni-rostock.de

In the context of Coscinoquinol-producing organisms, metabolomic profiling serves to create a chemical inventory of the sponge's extract. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide the high resolving power needed to separate signals from thousands of compounds present in a crude extract. uni-rostock.de

A key application is the process of dereplication, which rapidly identifies known compounds in an extract to avoid their redundant isolation. A study on the metabolomic profiling of the marine sponge Coscinoderma sp. utilized Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRESIMS) to analyze its crude extract. nih.gov This analysis successfully dereplicated 20 known metabolites, including various sesterterpenoids, diterpenes, and other classes of compounds, by matching their high-resolution mass-to-charge ratios (m/z) and retention times to database entries. nih.gov For instance, the analysis identified molecular ion mass peaks at m/z 305.2117 [M+H]⁺ and 317.2117 [M+H]⁺, which corresponded to the predicted molecular formulas for specific spongian diterpenes. nih.gov This approach provides a detailed metabolic snapshot of the organism, highlighting the chemical diversity alongside Coscinoquinol.

Table 1: Examples of Metabolites Putatively Identified from Coscinoderma sp. using LC-HRESIMS

| Compound Class | Predicted Molecular Formula | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Reference |

|---|---|---|---|

| Spongian Diterpene | C₁₉H₂₈O₃ | 305.2117 | nih.gov |

| Spongian Diterpene | C₂₀H₂₈O₃ | 317.2117 | nih.gov |

| Sesterterpenoid Sulfate (B86663) | C₂₅H₃₉NaO₅S | 475.2494 | nih.gov |

| Sesterterpenoid Sulfate | C₂₇H₄₁NO₇S | 524.2682 | nih.gov |

This table illustrates the type of data obtained from HRMS analysis of the producing sponge, enabling the identification of various compounds based on their exact mass.

Advanced Chromatographic Separations (e.g., LC-HRESIMS) for Purity and Identity

While HRMS provides mass information, it is most powerful when coupled with a separation technique like liquid chromatography (LC). researchgate.net The hyphenated technique, LC-HRESIMS, is a primary tool for establishing the purity and confirming the identity of natural products like Coscinoquinol. researchgate.net The LC component separates the complex mixture of metabolites from the sponge extract based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. nih.gov This separation is crucial because even HRMS cannot distinguish between isomers, which have the exact same mass. bioanalysis-zone.com

In the analysis of Coscinoderma sp., a freeze-dried sponge sample was extracted and the resulting crude extract was subjected to LC-HRESIMS analysis. nih.gov The liquid chromatography step resolves individual compounds, each eluting at a characteristic retention time (RT). As each compound exits the chromatography column, it is ionized (e.g., by electrospray ionization, ESI) and analyzed by the high-resolution mass spectrometer. nih.gov The combination of a unique retention time and a precise mass-to-charge ratio provides high confidence in the compound's identity. researchgate.net This method is essential for confirming that an isolated sample of Coscinoquinol is pure and not contaminated with structurally similar compounds or isomers. nih.govresearchgate.net

Table 2: Representative Data from LC-HRESIMS Analysis for Compound Identification

| Parameter | Description | Role in Identification | Reference |

|---|---|---|---|

| Retention Time (RT) | The time taken for a compound to pass through the LC column. | A characteristic property under specific chromatographic conditions; helps differentiate compounds. | nih.gov |

| High-Resolution m/z | The mass-to-charge ratio measured to several decimal places. | Allows for the determination of the elemental formula of the compound. | nih.govresearchgate.net |

| MS/MS Fragmentation | Pattern of fragment ions produced by breaking the parent ion. | Provides structural information, creating a "fingerprint" for the molecule. | lcms.cz |

This table outlines the key parameters used in LC-HRESIMS to ensure the accurate identification and purity assessment of a target compound.

Spectroscopic Methods for Quantitative Analysis in Biological Matrices

Quantifying the concentration of Coscinoquinol in biological matrices such as cell cultures, plasma, or tissue is essential for evaluating its biological activity and pharmacokinetic properties. nih.gov Biological samples are inherently complex, containing numerous endogenous substances that can interfere with analysis. mdpi.comresearchgate.net Therefore, highly sensitive and selective methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of molecules in biological fluids. nih.govresearchgate.net In this approach, a specific precursor ion corresponding to Coscinoquinol is selected and fragmented, and one or more characteristic product ions are monitored for quantification. This method, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. For endogenous compounds or natural products where a "blank" matrix is unavailable, methods like standard addition or the use of a surrogate matrix are employed to construct accurate calibration curves. nih.gov

While specific studies detailing the full quantitative method for Coscinoquinol in biological matrices are not prevalent in the reviewed literature, its reported biological activities imply such quantification has been performed. For example, Coscinoquinol has been shown to have cytotoxic potential against several cancer cell lines and to inhibit various enzymes, with reported IC₅₀ values (the concentration required to inhibit a biological process by 50%). mdpi.com These values are determined through concentration-response experiments, which rely on accurate quantification of the compound in the assay medium. mdpi.com

Table 3: Reported In Vitro Inhibitory Concentrations (IC₅₀) for Coscinoquinol

| Target | Cell Line / Enzyme | Reported IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Cytotoxicity | P-388 (Murine Leukemia) | 0.25 | mdpi.com |

| Cytotoxicity | A-549 (Human Lung Carcinoma) | 0.5 | mdpi.com |

| Cytotoxicity | HT-29 (Human Colon Adenocarcinoma) | 0.25 | mdpi.com |

| Cytotoxicity | CV-1 (Monkey Kidney Fibroblast) | 0.5 | mdpi.com |

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | 2.5 | mdpi.com |

| Enzyme Inhibition | Topoisomerase II (TOPO II) | 0.5 | mdpi.com |

| Enzyme Inhibition | Glutathione (B108866) Reductase | 15.0 | mdpi.com |

This table summarizes the reported biological potency of Coscinoquinol, which is determined through quantitative analysis in in vitro assay systems.

Methods for Stereochemical Assignment and Isomer Differentiation

The chemical structure of Coscinoquinol is complex, featuring multiple stereocenters and geometric isomers (E/Z) in its sesterterpene chain. chemspider.com The "(rel)-" designation indicates that the relative configuration of its stereocenters is known, but the absolute stereochemistry may be unassigned. The initial structural elucidation of Coscinoquinol was accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which are powerful for determining the connectivity of atoms and their relative spatial arrangement. researchgate.net

However, differentiating between various isomers and assigning the absolute stereochemistry often requires a combination of methods. Isomers of Coscinoquinol have been reported, highlighting the need for robust analytical techniques to distinguish them. researchgate.net

Total Synthesis: The unambiguous assignment of a complex molecule's absolute stereochemistry is often achieved through total synthesis. nih.gov By synthesizing a stereoisomer with a known, defined configuration and comparing its spectroscopic data (e.g., NMR) and optical properties (e.g., optical rotation) to the natural product, the absolute configuration of the natural compound can be confirmed. rsc.org

Advanced Mass Spectrometry Techniques: While HRMS alone cannot distinguish isomers, tandem MS (MS/MS) can sometimes differentiate them by producing unique fragmentation patterns. lcms.cz A more advanced technique is Ion Mobility Spectrometry-Mass Spectrometry (IM-MS). polyu.edu.hk IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation. polyu.edu.hknih.gov This allows for the differentiation of isomers that are indistinguishable by mass alone.

Chiral Chromatography: This technique uses a chiral stationary phase to physically separate enantiomers, which can then be detected by UV, MS, or other detectors. This is a standard method for separating and quantifying enantiomers in a mixture.

Table 4: Analytical Methods for Isomer Analysis of Coscinoquinol

| Analytical Challenge | Methodology | Principle | Reference |

|---|---|---|---|

| Determination of Relative Stereochemistry | 2D NMR (e.g., NOESY, ROESY) | Measures through-space correlations between protons to determine their relative proximity. | researchgate.net |

| Differentiation of Isomers (General) | Ion Mobility Spectrometry (IMS-MS) | Separates ions based on their collisional cross-section (shape and size) in the gas phase. | polyu.edu.hknih.gov |

| Unambiguous Assignment of Absolute Stereochemistry | Total Synthesis | Synthesis of a stereochemically defined standard for direct comparison with the natural product. | nih.govrsc.org |

| Separation of Enantiomers | Chiral Liquid Chromatography | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | polyu.edu.hk |

This table summarizes the key analytical approaches used to resolve the complex stereochemical questions associated with Coscinoquinol and its isomers.

In Silico and Theoretical Investigations

Computational Chemistry Approaches

Computational chemistry utilizes computer simulations based on theoretical chemistry principles to solve complex chemical problems. wikipedia.org It allows researchers to calculate and predict the structures and properties of molecules like Coscinoquinol, offering insights that are often difficult to obtain through experimental means alone. wikipedia.orgnextmol.com These methods range from quantum mechanics, which describes the electronic structure of molecules, to classical physics for simulating molecular dynamics. wikipedia.orgschrodinger.com For Coscinoquinol and related marine natural products, computational chemistry is instrumental in structure elucidation, understanding bioactivity, and designing new therapeutic leads. schrodinger.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the molecular basis of a compound's biological activity. In silico analyses have been employed to investigate the interaction of Coscinoquinol with various biological targets.

Coscinoquinol has been identified as an inhibitor of several key enzymes, and its cytotoxic potential has been linked to these inhibitory activities. mdpi.com Molecular docking studies, such as those performed with software like Autodock Vina, help to elucidate the binding modes responsible for this inhibition. nih.gov For instance, Coscinoquinol's activity against dihydrofolate reductase (DHFR), a critical enzyme for cell proliferation, has been highlighted in computational screening studies. mdpi.comresearchgate.net Such studies compare the binding energy (often expressed as a docking score) of the ligand to that of known inhibitors to gauge its potential efficacy. researchgate.net

Table 1: Reported Enzyme Inhibitory Activity of Coscinoquinol

| Target Enzyme | Reported IC50 | Significance of Target | Supporting Citation |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 2.5 µg/mL | Essential for DNA synthesis; a target for cancer therapy. | mdpi.com |

| Topoisomerase II (TOPO II) | 0.5 µg/mL | Manages DNA tangles; a target for anticancer drugs. | mdpi.com |

| Glutathione (B108866) Reductase | 15.0 µg/mL | Protects cells from oxidative stress. | mdpi.com |

This table summarizes the experimentally determined inhibitory concentrations of Coscinoquinol against various enzymes, which are often the subject of subsequent molecular docking studies to understand the interaction at a molecular level.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the natural motion of atoms in the system, providing a more dynamic and physiologically relevant picture of the binding interaction than static docking poses. mdpi.comnextmol.com

Software such as the Desmond Molecular Dynamics System is used to run these simulations, typically over nanoseconds (e.g., 100 ns), in a simulated physiological environment. mdpi.com Key metrics, like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, are calculated to evaluate the stability of the complex. mdpi.com A stable complex, indicated by low RMSD fluctuations (typically within 1-3 Å), suggests a durable and potentially effective binding interaction. mdpi.com While detailed MD simulation results specifically for a Coscinoquinol-target complex are not extensively published, this methodology is standard for validating the binding of related marine sesquiterpenes and is crucial for confirming initial docking predictions. mdpi.comresearchgate.net

Quantum chemical calculations are fundamental in determining the electronic structure and reactivity of molecules. For complex natural products like Coscinoquinol, these calculations have been essential in confirming their chemical structures. researchgate.netpherobase.com Methods such as quantum mechanical 13C NMR chemical shift calculations have been successfully used to assign the correct regiochemistry of related marine compounds, which can be challenging to determine solely from experimental spectroscopic data. researchgate.netnih.gov These theoretical calculations provide a high level of accuracy in predicting molecular properties, aiding in the definitive structural elucidation of novel compounds isolated from natural sources. researchgate.netpherobase.com

Molecular Dynamics Simulations for Binding Stability

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze large datasets of chemical information. One of its applications, chemical dereplication, uses techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRESIMS) to rapidly identify known compounds, such as Coscinoquinol, in crude extracts from organisms like the Coscinoderma sponge. nih.gov

Furthermore, studies on the Coscinoquinol family of compounds have revealed significant structure-activity relationships (SAR). mdpi.com SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. While specific QSAR models for Coscinoquinol are not widely detailed, the observed SAR provides a foundation for such modeling. mdpi.com QSAR aims to develop mathematical models that correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized analogues and guiding the design of more effective compounds.

ADMET Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify and eliminate compounds with unfavorable profiles, thereby saving time and resources. mdpi.com

Computational tools like the QikProp module in the Schrödinger software suite are used to predict the physicochemical and pharmacokinetic properties of compounds. mdpi.com These predictions are compared against established ranges for successful drugs. For the class of marine metabolites to which Coscinoquinol belongs, ADMET predictions have shown that most properties fall within satisfactory ranges for human use. mdpi.com

Table 2: Key In Silico ADMET Descriptors and Their Significance

| Predicted Property (Descriptor) | Significance in Drug Discovery | Typical Acceptable Range | Supporting Citation |

|---|---|---|---|

| Lipophilicity (QPlogPo/w) | Affects absorption, solubility, and membrane permeability. | -2.0 to 6.5 | mdpi.com |

| Human Serum Albumin Binding (QPlogKhsa) | Influences drug distribution and availability. | -1.5 to 1.5 | mdpi.com |

| hERG K+ Channel Inhibition (QPlogHERG) | Predicts potential for cardiotoxicity. | Concern below -5.0 | mdpi.com |

| CNS Activity | Predicts ability to cross the blood-brain barrier. | -2 (inactive) to +2 (active) | mdpi.com |

| Number of Reactive Functional Groups (#rtvFG) | Indicates potential for metabolic instability or toxicity. | 0 to 2 | mdpi.com |

This table outlines common ADMET properties predicted computationally for drug candidates. The data for related marine compounds suggest that many, like Coscinoquinol, have promising drug-like characteristics. mdpi.com

Virtual Screening and Lead Optimization Strategies in Drug Discovery Research

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. mdpi.com This approach was used in a study that screened 87 sesquiterpene derivatives from the marine sponge Dactylospongia elegans for their inhibitory potential against DHFR, a known target of Coscinoquinol. mdpi.comresearchgate.net Such in silico screening allows for the rapid and cost-effective evaluation of vast chemical spaces that would be impractical to test experimentally. schrodinger.com

Once a "hit" compound like Coscinoquinol is identified, lead optimization strategies are employed to improve its potency, selectivity, and ADMET properties. Computational chemistry plays a pivotal role in this process. By modeling modifications to the core structure of Coscinoquinol, researchers can predict the impact of these changes on target binding and drug-like properties, guiding synthetic efforts toward the most promising new analogues. schrodinger.com This iterative cycle of design, prediction, and synthesis accelerates the development of new drug candidates from natural product leads.

Future Research Trajectories and Unresolved Challenges

Exploration of Novel Biological Activities and Undiscovered Targets

Coscinoquinol has been identified as a cytotoxic agent against a variety of cancer cell lines and as an inhibitor of several key enzymes. nih.goveurekalert.org However, the full spectrum of its biological activity remains largely unexplored. Future research should aim to move beyond broad cytotoxicity screenings to identify novel and more specific biological targets. The diverse activities reported for related sestermeroterpenes, including anti-inflammatory and antiviral properties, suggest that Coscinoquinol may possess a wider range of therapeutic actions than currently known. kkp.go.idfrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net

A critical unresolved challenge is the precise identification of its molecular targets and mechanism of action. While it is known to inhibit enzymes like dihydrofolate reductase and topoisomerase II, the exact interactions and downstream consequences are not fully elucidated. nih.goveurekalert.org Future research should focus on target deconvolution studies to uncover the specific proteins or pathways through which Coscinoquinol exerts its effects. This could reveal novel mechanisms of action and potentially identify new therapeutic indications for which it or its analogs may be suited. The investigation into sesterterpenoids from marine sources is an active field, with many compounds showing promise but requiring deeper mechanistic investigation to realize their potential. rsc.orgnih.govnih.gov

Advancements in Stereocontrolled and Scalable Synthesis

A significant bottleneck in the research and development of Coscinoquinol is the lack of a reported total chemical synthesis. pherobase.comgoogle.com Currently, the compound is only accessible through isolation from its natural source, the marine sponge Coscinoderma sp. nih.govrsc.org This reliance on natural extraction severely limits the available supply, hindering comprehensive biological evaluation and preclinical studies. kkp.go.idnih.gov

Therefore, a primary future trajectory must be the development of a robust, stereocontrolled, and scalable total synthesis. The synthesis of structurally complex marine terpenoids is a known challenge in organic chemistry but is essential for advancing these molecules as drug leads. nih.govnih.govresearchgate.net A successful synthetic route would not only solve the supply problem but also open the door to structure-activity relationship (SAR) studies. By creating a library of synthetic analogs with modifications to the hydroquinone (B1673460) head or the sesterterpene tail, researchers could systematically probe the pharmacophore and optimize the compound for increased potency, selectivity, and improved physicochemical properties. The synthesis of related complex marine natural products has often led to the revision of stereochemical assignments and a deeper understanding of their bioactivity. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on harvesting marine sponges for Coscinoquinol is unsustainable and ecologically problematic. kkp.go.idinnovationaljournals.com A crucial area of future research is the development of alternative, sustainable sourcing strategies. Marine biotechnology offers several promising avenues to address this challenge. mdpi.comscispace.com

One major unresolved issue is whether Coscinoquinol is produced by the sponge itself or by symbiotic microorganisms residing within the sponge tissue, a common scenario for many sponge-derived metabolites. eurekalert.orgkkp.go.idnih.gov Identifying the true producer is the first step toward biotechnological production. If a microbial symbiont is responsible, fermentation of the isolated, culturable microorganism could provide a renewable source of the compound. kkp.go.idscispace.com

For compounds produced by the sponge or by unculturable symbionts, heterologous expression is a key future strategy. This involves identifying the biosynthetic gene cluster (BGC) responsible for Coscinoquinol production, followed by cloning and expressing these genes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. kkp.go.idnih.gov This approach has the potential to provide a scalable and sustainable supply, completely removing the reliance on the marine ecosystem. Further research into sponge aquaculture or cell culture also represents a potential, albeit challenging, long-term sourcing strategy. nih.gov

Integration of Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

To fully understand the biological role and therapeutic potential of Coscinoquinol, its mechanism of action must be elucidated in greater detail. Modern "omics" technologies provide powerful, unbiased tools for this purpose. nih.govmdpi.com The application of these technologies represents a critical future research trajectory.

Metabolomic profiling of cells or organisms treated with Coscinoquinol can reveal changes in metabolic pathways, providing clues about its functional effects. A metabolomics study using LC-HRESIMS on a crude extract of Coscinoderma sp. has already demonstrated the ability to identify Coscinoquinol within a complex mixture, showcasing the utility of this approach. frontiersin.orgnih.gov

Chemical proteomics offers a more direct path to identifying the molecular targets of Coscinoquinol. bohrium.com Techniques such as drug affinity responsive target stability (DARTS) or affinity chromatography using an immobilized Coscinoquinol probe could be used to isolate and identify binding proteins from cell lysates. nih.govnih.gov Subsequent identification of these proteins by mass spectrometry would provide direct evidence of its targets, moving beyond the current knowledge of general enzyme inhibition. plos.org Integrating these findings with transcriptomics (to measure changes in gene expression) can provide a comprehensive, systems-level view of the cellular response to Coscinoquinol, potentially uncovering novel mechanisms and off-target effects. frontiersin.org

Translational Research Challenges in Preclinical Development (Non-Clinical Focus)

Advancing Coscinoquinol from a laboratory curiosity to a potential clinical candidate involves navigating numerous translational research challenges in the preclinical phase. mdpi.comresearchgate.net A primary obstacle, stemming from the issues mentioned above, is the "supply problem." nih.govinnovationaljournals.com Sufficient quantities of Good Laboratory Practice (GLP)-grade material must be produced for toxicology and efficacy studies in animal models, a task that is currently infeasible without a scalable synthetic or biotechnological production method.

Another significant challenge is the selection of appropriate animal models for preclinical testing. rsc.org The models must be relevant to the compound's proposed therapeutic indication, such as specific cancer types. Given that many marine natural products have unique mechanisms of action, predicting their effects in standard animal models can be difficult. researchgate.net Furthermore, the physicochemical properties of a complex natural product like Coscinoquinol can present formulation challenges for achieving adequate bioavailability in vivo.

Finally, there is a high rate of attrition for natural products in the preclinical pipeline. mdpi.com Issues such as unforeseen toxicity, poor pharmacokinetic properties, or lack of compelling efficacy in vivo can halt development. A key future task will be to conduct rigorous, early-stage preclinical assessments to identify and mitigate these risks, which is only possible once the fundamental challenges of supply and synthesis are overcome.

Q & A

How can researchers formulate robust research questions on Coscinoquinol’s mechanism of action using structured frameworks?

Answer:

To formulate focused research questions, apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : Specific biological targets (e.g., enzyme isoforms).

- Intervention : Molecular interactions of Coscinoquinol under varying conditions.

- Comparison : Analogues or enantiomers (e.g., (rel)- vs. (abs)- configurations).

- Outcome : Quantitative binding affinity or inhibitory potency.

Use the FINER criteria to evaluate feasibility (e.g., synthetic accessibility) and novelty (e.g., unexplored signaling pathways). Avoid vague terms; specify variables like pH, temperature, or solvent systems .

What strategies ensure a rigorous literature review for Coscinoquinol’s stereochemical and pharmacological profiles?

Answer:

- Step 1 : Use databases like PubMed, SciFinder, and Reaxys with keywords: “Coscinoquinol stereochemistry,” “chiral resolution,” “pharmacokinetic variability.”

- Step 2 : Filter studies by methodology (e.g., X-ray crystallography for structural validation, HPLC for enantiomeric purity).

- Step 3 : Critically appraise sources for conflicts in data (e.g., discrepancies in reported IC50 values).

- Step 4 : Map gaps, such as limited in vivo toxicity studies for the (rel)- configuration.

Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

How should experimental designs be structured to investigate Coscinoquinol’s physicochemical stability?

Answer:

- Objective : Assess degradation kinetics under stressors (light, heat, pH).

- Methodology :

- Use accelerated stability testing (ICH Q1A guidelines) with HPLC-UV for quantification.

- Control variables: Oxygen exposure, humidity levels.

- Replicate experiments (n ≥ 3) to ensure statistical power.

- Data Analysis : Apply Arrhenius equation to predict shelf-life.

Include negative controls (e.g., inert analogs) to isolate degradation pathways .

How can researchers resolve contradictions in reported pharmacological data for Coscinoquinol?

Answer:

- Step 1 : Conduct comparative analysis of methodologies (e.g., cell lines, assay conditions). For example, discrepancies in IC50 may arise from differences in ATP concentrations in kinase assays.

- Step 2 : Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Step 3 : Perform meta-analysis to identify outliers or systematic biases (e.g., solvent effects on solubility).

- Step 4 : Replicate critical experiments under standardized protocols.

Document all variables to enable cross-study reproducibility .

What advanced techniques optimize the synthetic route for Coscinoquinol’s (rel)- configuration?

Answer:

- Reaction Engineering : Screen catalysts (e.g., chiral ligands in asymmetric catalysis) using DoE (Design of Experiments).

- Analytical Validation : Employ chiral HPLC and circular dichroism (CD) to confirm enantiomeric excess.

- Scale-Up Considerations : Assess solvent sustainability (e.g., switch from THF to cyclopentyl methyl ether).

- Yield Optimization : Use kinetic modeling to identify rate-limiting steps (e.g., steric hindrance in cyclization).

Reference synthetic protocols from J. Org. Chem. or Org. Process Res. Dev. for benchmarking .

How can researchers address ethical challenges in in vivo studies of Coscinoquinol’s neurotoxic effects?

Answer:

- Protocol Design : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints.

- Data Integrity : Implement blinding during behavioral assessments to minimize bias.

- Ethical Oversight : Submit proposals to institutional review boards (IRBs) with risk-benefit analyses.

- Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias.

Use tools like SYRCLE’s risk-of-bias checklist for systematic reviews of preclinical data .

What methodologies validate the computational models predicting Coscinoquinol’s metabolite interactions?

Answer:

- In Silico Tools : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict CYP450 binding.

- Experimental Correlation : Compare predictions with in vitro microsomal stability assays.